

Crystalline versus amorphous Isomalt (Standard) in solid-state chemistry

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An In-depth Technical Guide to Crystalline and Amorphous Isomalt in Solid-State Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomalt, a disaccharide alcohol, is a versatile excipient in the pharmaceutical industry, utilized in both its crystalline and amorphous solid states. The distinct physicochemical properties of each form offer unique advantages in drug formulation and development. This technical guide provides a comprehensive overview of the solid-state chemistry of crystalline and amorphous isomalt, detailing their preparation, characterization, and critical properties. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key characterization techniques are provided. Furthermore, logical relationships and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Isomalt

Isomalt is an equimolar mixture of two diastereomeric disaccharides: 1-O- α -D-glucopyranosido-D-mannitol (GPM) and 6-O- α -D-glucopyranosido-D-sorbitol (GPS).[1] It is produced from sucrose in a two-stage process involving enzymatic transglucosidation to isomaltulose, followed by catalytic hydrogenation.[2] Isomalt is recognized for its sugar-like taste, low hygroscopicity, high thermal and chemical stability, and being non-cariogenic, making it a



valuable excipient in various dosage forms.[1][3][4][5] Its solid-state form, whether crystalline or amorphous, significantly influences its functionality in pharmaceutical applications.

Crystalline Isomalt

The crystalline form of isomalt is the thermodynamically stable state at room temperature. It is an odorless, white, crystalline substance containing about 5% water of crystallization.[1] The crystalline structure is characterized by a long-range, ordered arrangement of molecules, resulting in a sharp melting point and distinct physicochemical properties.[6][7][8]

Physicochemical Properties of Crystalline Isomalt

The properties of crystalline isomalt make it a suitable filler-binder for direct compression in tablet manufacturing.[4] Its low hygroscopicity contributes to the stability of moisture-sensitive drugs.[3][5]

Property	Value	References
Melting Point	145-150 °C	[3][9]
Solubility in Water (25 °C)	25 g/100g of solution	[3]
Hygroscopicity	Low; does not significantly absorb water up to 85% RH at 25 °C	[2][3]
Sweetness (relative to sucrose)	0.45 - 0.6	[3]
Density	1.69 ± 0.1 g/cm³ (Predicted)	[10]

Amorphous Isomalt

Amorphous isomalt, also known as glassy isomalt, lacks the long-range order of its crystalline counterpart.[6][11] This disordered structure results in different physical and mechanical properties, offering unique advantages in specific pharmaceutical formulations, such as solid dispersions and freeze-dried products.[12][13][14]

Glass Transition Temperature (Tg)



A critical property of amorphous materials is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery, viscous state.[15][16] Below the Tg, molecular mobility is significantly reduced, enhancing the stability of the amorphous form and any dispersed active pharmaceutical ingredient (API). The Tg of amorphous isomalt is influenced by factors such as water content.[17]

Physicochemical Properties of Amorphous Isomalt

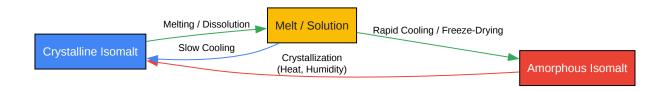
Amorphous isomalt's properties are particularly beneficial for enhancing the solubility and bioavailability of poorly soluble drugs through the formation of solid dispersions.[18] However, its higher hygroscopicity and potential for recrystallization are critical factors to consider during formulation and storage.[13][14]

Property	Value/Description	References
Glass Transition Temperature (Tg)	Varies with water content; addition of higher molecular weight compounds can increase Tg. For hard candies, a Tg of 35.36 ± 1.48–36.37 ± 1.63 °C has been reported.	[17]
Hygroscopicity	Higher than crystalline form; absorbs water in humid environments (>50% RH), which can lead to softening and recrystallization.	[13][19]
Mechanical Properties	Can exhibit high compressive and flexural strength, comparable to sandstone in some composites.	[19]
Stability	Kinetically stable below its Tg. Prone to crystallization above Tg, especially in the presence of moisture.	[13][14][20]



Transformation Between Crystalline and Amorphous States

The conversion between crystalline and amorphous isomalt is a key aspect of its application. Amorphous isomalt can be prepared from its crystalline form by processes such as melt-extrusion or freeze-drying.[13][14][21] Conversely, amorphous isomalt can revert to the more stable crystalline form, a process known as crystallization, which can be triggered by factors like temperature, humidity, and the presence of plasticizers.[13]



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State transformations of Isomalt.

Experimental Protocols for Characterization

The solid-state properties of isomalt are primarily investigated using thermal analysis and X-ray diffraction techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point (Tm) of crystalline isomalt and the glass transition temperature (Tg) of amorphous isomalt.[13][17][22][23]

- Objective: To measure heat flow associated with thermal transitions.
- Sample Preparation: A small amount of the sample (typically 3-10 mg) is hermetically sealed in an aluminum pan.
- Typical Experimental Conditions:
 - Heating/Cooling Rate: A constant rate, commonly 10 °C/min, is applied. Slower rates can improve resolution, while faster rates increase the signal intensity.[24]



• Temperature Program:

- For crystalline isomalt, the sample is heated from room temperature to a temperature above its melting point (e.g., 25 °C to 180 °C).
- For amorphous isomalt, a heat-cool-heat cycle is often employed. The first heating run removes thermal history. The sample is then rapidly cooled to a temperature below the expected Tg (e.g., -20 °C) and then heated again to observe the glass transition.
- Purge Gas: An inert gas, such as nitrogen, is used at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent oxidative degradation.
- Data Analysis: The melting point is identified as the peak of the endothermic event. The glass transition is observed as a step-like change in the baseline of the heat flow curve.[15]

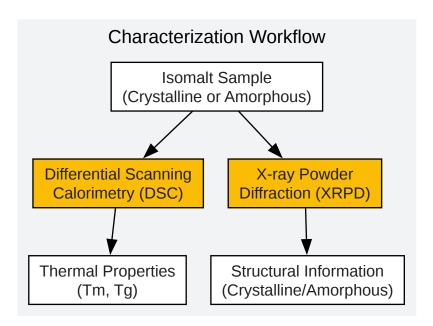
X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique to distinguish between the ordered crystalline structure and the disordered amorphous form.[12][22]

- Objective: To analyze the structural properties based on the diffraction of X-rays.
- Sample Preparation: A thin layer of the powder sample is uniformly packed into a sample holder.
- Typical Experimental Conditions:
 - X-ray Source: Commonly Cu K α radiation ($\lambda = 1.54 \text{ Å}$).
 - Scan Range (2θ): A typical range is from 5° to 40°.
 - Scan Speed: A continuous scan at a rate of, for example, 2°/min.
- Data Analysis:
 - Crystalline Isomalt: Produces a diffraction pattern with sharp, well-defined peaks at specific 2θ angles, corresponding to the regular arrangement of atoms in the crystal lattice.



Amorphous Isomalt: Lacks long-range order and therefore produces a broad, diffuse halo
 with no distinct peaks.[11]



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Experimental workflow for Isomalt characterization.

Applications in Drug Development

The choice between crystalline and amorphous isomalt depends on the specific requirements of the drug formulation.

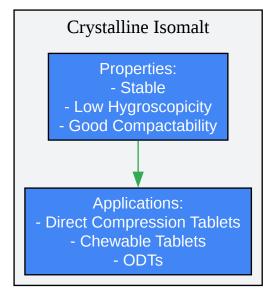
Crystalline Isomalt in Formulation

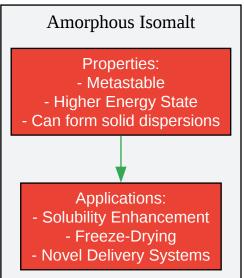
- Direct Compression Tableting: Due to its good flowability and compressibility, crystalline isomalt is an excellent excipient for direct compression, a cost-effective method for tablet manufacturing.[4][25]
- Chewable and Orally Disintegrating Tablets (ODTs): Its pleasant, sugar-like taste makes it a
 preferred choice for palatable oral dosage forms.[18][25][26]
- Stability: The low hygroscopicity of crystalline isomalt helps protect moisture-sensitive APIs. [3][5]



Amorphous Isomalt in Formulation

- Solubility Enhancement: Amorphous isomalt can be used to create solid dispersions of poorly water-soluble drugs. The drug is molecularly dispersed within the amorphous carrier, which can lead to improved dissolution rates and bioavailability.[18]
- Freeze-Drying/Lyophilization: Amorphous isomalt can act as a cryoprotectant and lyoprotectant, stabilizing sensitive biological molecules like proteins during freeze-drying and subsequent storage.[12][21][27]
- Novel Drug Delivery Systems: The unique properties of amorphous isomalt are being explored in advanced applications like melt-spun microfibers for rapid drug release and 3D printed medicines.[18][26][28]





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Properties and applications of Isomalt forms.

Conclusion

Both crystalline and amorphous forms of isomalt offer distinct advantages as pharmaceutical excipients. Crystalline isomalt provides stability and excellent performance in conventional solid dosage forms like tablets. Amorphous isomalt, while requiring careful control of environmental conditions to prevent recrystallization, offers significant potential for enhancing the delivery of



challenging APIs through techniques like solid dispersion and lyophilization. A thorough understanding of their solid-state chemistry, characterized by appropriate analytical techniques, is crucial for leveraging their respective properties to develop robust and effective drug products. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize isomalt in its crystalline and amorphous states.

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